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Compound of Interest

Compound Name: N,N,5-Trimethylfurfurylamine

Cat. No.: B082982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H13NO represents a diverse landscape of structural isomers with

significant potential in medicinal chemistry and drug development. This technical guide

provides a comprehensive overview of key isomers, their physicochemical properties,

synthesis, pharmacological activities, and associated signaling pathways. The information is

curated to facilitate research and development efforts in this chemical space.

Overview of Key Structural Isomers
Several structural isomers of C8H13NO have been identified as possessing noteworthy

biological activities. This guide will focus on five prominent examples: Tropinone, Tropenol,

Octahydro-1H-cyclopenta[b]pyridin-4-one, N,N-diethyl-2-furamide, and 1-cyclohexyl-2-

azetidinone. These compounds represent different structural classes, including bicyclic

alkaloids, aromatic amides, and lactams, each with distinct chemical and pharmacological

profiles.

Physicochemical Properties
A comparative summary of the key physicochemical properties of these isomers is presented in

Table 1. These parameters are crucial for predicting the pharmacokinetic and

pharmacodynamic behavior of the molecules.

Table 1: Physicochemical Properties of C8H13NO Isomers
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Property Tropinone Tropenol

Octahydro-
1H-
cyclopenta[
b]pyridin-4-
one

N,N-diethyl-
2-furamide

1-
cyclohexyl-
2-
azetidinone

IUPAC Name

8-Methyl-8-

azabicyclo[3.

2.1]octan-3-

one[1]

(1S,5S)-8-

methyl-8-

azabicyclo[3.

2.1]oct-2-en-

1-ol[2]

Octahydro-

1H-

cyclopenta[b]

pyridin-4-one

N,N-

diethylfuran-

2-

carboxamide

1-

cyclohexylaz

etidin-2-one

Molecular

Weight (

g/mol )

139.19[1][3]

[4][5]
139.19[2] 139.19 139.19 153.224

Melting Point

(°C)
40-44[3][4][5] Not available Not available Not available Not available

Boiling Point

(°C)

113 (at

reduced

pressure)[3]

[4][5]

Not available
83 (at 19

Torr)[6][7]
Not available Not available

LogP 0.3 0.8[2] 1.8673 Not available Not available

pKa Not available Not available

11.75 ± 0.20

(Predicted)[6]

[7]

Not available Not available

Solubility

Sparingly

soluble in

water; soluble

in ethanol,

ether,

chloroform[3]

[4][5]

Not available Not available Not available Not available

Synthesis and Experimental Protocols
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The synthesis of these isomers involves diverse chemical strategies, reflecting their structural

differences.

Tropinone
The classic synthesis of tropinone is the Robinson one-pot synthesis, which involves the

reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. This biomimetic

approach is known for its efficiency.

Experimental Protocol: Robinson Synthesis of Tropinone

Reaction Setup: A mixture of succinaldehyde, methylamine hydrochloride, and

acetonedicarboxylic acid is prepared in an aqueous buffer solution.

Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

The pH of the solution is maintained in a slightly acidic to neutral range.

Workup and Purification: After the reaction is complete, the mixture is made alkaline and

extracted with an organic solvent (e.g., chloroform or ether). The organic extracts are then

dried and the solvent is evaporated. The crude product can be purified by distillation under

reduced pressure or by crystallization.

Tropenol
Tropenol can be synthesized from tropinone via reduction.

Octahydro-1H-cyclopenta[b]pyridin-4-one
The synthesis of this scaffold can be achieved through cascade reactions, such as the aza-

Piancatelli rearrangement followed by cycloaddition reactions, offering a stereoselective route

to the core structure.[8]

N,N-diethyl-2-furamide
This compound can be synthesized by the acylation of diethylamine with 2-furoyl chloride.

Experimental Protocol: Synthesis of N,N-diethyl-2-furamide
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Reaction Setup: Diethylamine is dissolved in a suitable aprotic solvent (e.g., diethyl ether or

dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic

stirrer. The solution is cooled in an ice bath.

Addition of Acyl Chloride: 2-furoyl chloride, dissolved in the same solvent, is added dropwise

to the cooled diethylamine solution with continuous stirring.

Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for several hours. The resulting mixture is then washed with

water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid

chloride and hydrochloride salt. The organic layer is dried over an anhydrous salt (e.g.,

magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude

product.

Purification: The crude N,N-diethyl-2-furamide can be purified by vacuum distillation or

column chromatography.

1-cyclohexyl-2-azetidinone
The synthesis of 2-azetidinones, also known as β-lactams, can be achieved through various

methods, with the Staudinger synthesis (ketene-imine cycloaddition) being a prominent

approach.[9] This involves the reaction of a ketene with an imine. For 1-cyclohexyl-2-

azetidinone, the imine would be derived from cyclohexylamine.

Pharmacological Properties and Signaling Pathways
The structural diversity of C8H13NO isomers leads to a range of pharmacological activities.

Tropinone and Tropenol: Muscarinic Acetylcholine
Receptor Antagonists
Tropinone and its derivatives are known to interact with muscarinic acetylcholine receptors

(mAChRs), which are G-protein coupled receptors (GPCRs) involved in the parasympathetic

nervous system.[10][11][12] As antagonists, they block the binding of the endogenous

neurotransmitter acetylcholine, leading to anticholinergic effects.
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The signaling pathway for muscarinic acetylcholine receptor antagonists involves the blockade

of G-protein activation. There are five subtypes of muscarinic receptors (M1-M5) which couple

to different G-proteins. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of

phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.

By blocking these receptors, antagonists prevent the downstream signaling cascades.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to assess the cholinergic activity of compounds is to measure their ability to

inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.

Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCI) as the substrate,

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g.,

phosphate buffer, pH 8.0).

Assay Procedure:

In a 96-well plate, add the buffer, the test compound at various concentrations, and the

AChE enzyme.

Pre-incubate the mixture for a defined period.

Initiate the reaction by adding ATCI and DTNB.

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate

of color change is proportional to the AChE activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC50 value, which is the concentration of the inhibitor that

causes 50% inhibition of the enzyme activity.

Potential Pharmacological Activities of Other Isomers
Octahydro-1H-cyclopenta[b]pyridin-4-one: The structural similarity of this class of

compounds to GABA analogues suggests potential activity on GABA receptors.[13]

N,N-diethyl-2-furamide: Furan-containing compounds exhibit a wide range of biological

activities, and their amide derivatives have been explored for various therapeutic
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applications.

1-cyclohexyl-2-azetidinone: The β-lactam ring is a key pharmacophore in many antibiotics.

Azetidinones are also investigated for other activities, including as cholesterol absorption

inhibitors and for their antidiabetic properties.

Visualizations
Diagram 1: Muscarinic Acetylcholine Receptor Antagonist Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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